molecular formula C11H9N5 B3055731 3-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)aniline CAS No. 66548-77-4

3-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)aniline

Cat. No.: B3055731
CAS No.: 66548-77-4
M. Wt: 211.22 g/mol
InChI Key: CAYPCADMGWNWAR-UHFFFAOYSA-N
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Description

3-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)aniline: is a heterocyclic compound that features a triazole ring fused to a pyridazine ring, with an aniline group attached. This compound is part of a broader class of nitrogen-containing heterocycles, which are known for their diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)aniline typically involves the cyclization of a suitable precursor. One common method involves the reaction of a hydrazine derivative with a dicarbonyl compound to form the triazole ring, followed by further cyclization to form the pyridazine ring . The reaction conditions often include the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as acids or bases to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 3-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)aniline can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxides, while substitution could introduce various functional groups into the molecule .

Scientific Research Applications

Chemistry: In chemistry, 3-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)aniline is used as a building block for synthesizing more complex molecules. Its unique structure makes it valuable for developing new heterocyclic compounds with potential biological activities .

Biology and Medicine: This compound has shown promise in various biological applications, including as an antibacterial and antifungal agent. Its ability to inhibit certain enzymes and proteins makes it a candidate for drug development, particularly in the treatment of infectious diseases .

Industry: In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings. Its stability and reactivity make it suitable for various industrial applications .

Comparison with Similar Compounds

  • [1,2,4]Triazolo[4,3-a]pyrazine derivatives
  • [1,2,4]Triazolo[4,3-b]pyridazine derivatives
  • [1,2,4]Triazolo[4,3-c]pyridazine derivatives

Comparison: Compared to these similar compounds, 3-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)aniline is unique due to its specific substitution pattern and the presence of the aniline groupFor example, the aniline group may enhance its ability to interact with certain biological targets, making it more effective in specific applications .

Properties

IUPAC Name

3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N5/c12-9-3-1-2-8(6-9)10-4-5-11-14-13-7-16(11)15-10/h1-7H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAYPCADMGWNWAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N)C2=NN3C=NN=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30508206
Record name 3-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30508206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66548-77-4
Record name 3-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30508206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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